(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474470
InChI: InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)11-15-9-6-10-19(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13474470

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 2-[ethyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)11-15-9-6-10-19(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
Standard InChI Key VEXYKWZIOANGRU-HNNXBMFYSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Canonical SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine heterocycle—substituted at the 2-position with a [(carboxymethyl-ethyl-amino)-methyl] group and at the 1-position with a benzyl ester moiety . The molecular formula is C17H24N2O4, with a molar mass of 320.4 g/mol. Key structural elements include:

  • Pyrrolidine backbone: Provides rigidity and influences conformational dynamics.

  • Benzyl ester: Enhances lipid solubility and serves as a protective group for carboxylic acids.

  • Carboxymethyl-ethyl-amino side chain: Introduces hydrogen-bonding capacity and ionic character via its carboxylate group .

Stereochemical Considerations

The (S)-configuration at the 2-position chiral center is critical for its interactions with biological targets. Stereochemical integrity is maintained during synthesis through enantioselective strategies, such as C(sp3)-H activation and chiral auxiliaries . X-ray crystallography and NMR studies confirm the spatial arrangement of substituents, which dictates binding affinity to enzymes and receptors .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves four key steps (Figure 1):

  • Pyrrolidine functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination .

  • Carboxymethyl-ethyl-amino side chain installation: Achieved through coupling reactions using EDCI/HOBt or BOP reagents .

  • Benzyl ester protection: Employing benzyl chloroformate under basic conditions .

  • Enantiomeric resolution: Chiral chromatography or enzymatic hydrolysis to isolate the (S)-enantiomer .

Optimized conditions:

  • Solvents: DMF, THF, or dichloromethane for coupling reactions .

  • Catalysts: Palladium-based catalysts for hydrogenolysis during deprotection .

  • Yield improvements: Continuous flow reactors enhance efficiency (yield: 65–78%).

Chemical Reactivity and Functional Group Transformations

Ester Hydrolysis

The benzyl ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a precursor for prodrug formulations :

C17H24N2O4NaOH/H2OC16H22N2O4+C7H8O\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_4 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_4 + \text{C}_7\text{H}_8\text{O}

Conditions: 1M NaOH, 60°C, 12h (yield: 85–92%).

Amide Bond Formation

The primary amine reacts with acyl chlorides or activated esters to form bioactive conjugates (Table 1) :

SubstrateProductApplication
Acetyl chlorideN-Acetyl derivativeNeuroprotective agents
Sulfonamide reagentsSulfonamide analogsEnzyme inhibitors

Mechanism: Nucleophilic acyl substitution facilitated by DIPEA .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing pyrrolidine-based kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .

Biochemical Probes

Fluorescently tagged derivatives enable receptor localization studies in neuronal tissues .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Features
(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylateC16H22N2O4Enhanced metabolic stability
3-[(Ethyl-carbamoyl)-methyl]-pyrrolidine-1-benzoateC15H20N2O3Improved blood-brain barrier penetration

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